molecular formula C11H9NO2 B2595677 3-Phenyl-1H-pyrrole-2-carboxylic acid CAS No. 802052-63-7

3-Phenyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2595677
CAS No.: 802052-63-7
M. Wt: 187.198
InChI Key: JKPQOHQTACWXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-pyrrole-2-carboxylic acid (CAS 802052-63-7) is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 g/mol . This pyrrole derivative features a carboxylic acid functional group at the 2-position of the pyrrole ring, which is substituted with a phenyl group at the 3-position . The compound is supplied with a purity of 95%+ . As a pyrrole-based scaffold, this compound is of significant interest in medicinal and agrochemical research due to the broad bioactivity of the pyrrole moiety . Pyrrole derivatives are recognized as key structural components in numerous natural products and are known to exhibit a diverse range of physiological activities, including insecticidal, antifungal, and antibacterial properties . Specifically, such derivatives serve as important intermediates in the synthesis of more complex molecules for biological testing . The structure of pyrrole is a fundamental building block in many natural systems, including chlorophyll and bile pigment . Safety Information: This product is labeled with the GHS signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to the corresponding precautionary statements, which include avoiding breathing dust/fume/gas/mist/vapors (P261), wearing protective gloves (P280), and specific instructions if exposed via swallowing, skin contact, or eye contact . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQOHQTACWXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 3-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-phenyl-1H-pyrrole-2-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.

Chemical Scaffold for Kinase Inhibition and NMDA Receptor Modulation

Physicochemical Core Profile

This section establishes the fundamental constants required for stoichiometric calculations and analytical method development.

PropertyValueTechnical Notes
IUPAC Name 3-phenyl-1H-pyrrole-2-carboxylic acidSpecific isomer; distinct from 4-phenyl or 5-phenyl analogs.
CAS Registry Number 13130-22-8 (General)Note: Isomer specificity is critical in vendor sourcing.
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol Average mass for stoichiometry.
Monoisotopic Mass 187.0633 Da For High-Resolution Mass Spectrometry (HRMS).
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure.
Melting Point >174 °C (dec.)[1][2][3]Decomposes upon melting (decarboxylation risk).[2]
pKa (Calculated) ~4.5 (COOH), >16 (NH)Acidic carboxyl group; weakly acidic pyrrole NH.
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar hydrocarbons.

Structural Characterization & Logic

Understanding the electronic distribution of the 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold is vital for predicting reactivity and biological binding.

Electronic & Steric Features
  • Isostere Potential: The pyrrole core serves as a bioisostere for amide bonds or phenyl rings in peptide mimetics.

  • Atropisomerism: While the bond between the pyrrole C3 and phenyl C1' allows rotation, steric clash with the C2-carboxylic acid can induce a twisted conformation, enhancing binding selectivity in enzyme pockets (e.g., kinases).

  • Hydrogen Bonding:

    • Donor: Pyrrole NH and Carboxyl OH.

    • Acceptor: Carbonyl Oxygen.

Diagnostic Spectroscopy

Researchers should validate compound identity using the following spectral fingerprints:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5 - 12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).

    • δ 12.5 ppm (br s, 1H): Carboxylic acid OH.

    • δ 7.30 - 7.60 ppm (m, 5H): Phenyl group protons.

    • δ 6.95 ppm (t/d, 1H): Pyrrole H5 (α-proton, deshielded by N).

    • δ 6.40 ppm (t/d, 1H): Pyrrole H4 (β-proton).

    • Note: The coupling constant (

      
      ) is typically 2.5–3.0 Hz, characteristic of pyrrole.
      
  • Mass Spectrometry (ESI-):

    • m/z 186.05 [M-H]⁻ : Dominant ion in negative mode due to carboxylate formation.

    • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway, yielding the 3-phenylpyrrole radical cation.

Synthesis & Production Protocols

For drug development, high isomeric purity is required. Classical condensation methods (e.g., Paal-Knorr) often yield mixtures of 3-phenyl and 4-phenyl isomers. The Suzuki-Miyaura Cross-Coupling strategy is recommended for regioselective precision.

Strategic Workflow: Regioselective Suzuki Coupling

This route utilizes a halogenated pyrrole scaffold to install the phenyl ring specifically at the C3 position.

Synthesis Start Ethyl 3-bromo-1H-pyrrole-2-carboxylate (Commercially Available Scaffold) Intermediate Ethyl 3-phenyl-1H-pyrrole-2-carboxylate Start->Intermediate Suzuki Coupling 90°C, 12h Reagent1 Phenylboronic Acid (1.2 equiv) Reagent1->Intermediate Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2M), Dioxane/H2O Cat->Intermediate Hydrolysis LiOH / THF / H2O Reflux 2h Intermediate->Hydrolysis Final 3-Phenyl-1H-pyrrole-2-carboxylic Acid (Target) Hydrolysis->Final Acidification (HCl)

Figure 1: Regioselective synthesis pathway ensuring 3-position substitution.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

  • Charge: In a sealed tube, combine Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent: Add 1,4-Dioxane (0.1 M concentration) and aqueous Na₂CO₃ (2.0 M, 3.0 eq).

  • Degas: Sparge with Argon for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester in THF/Water (1:1).

  • Saponification: Add LiOH·H₂O (3.0 eq) and heat to 60°C for 2 hours.

  • Isolation: Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Analytical Validation (HPLC Method)

To ensure compound integrity during biological screening, use the following reverse-phase HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (pyrrole)
Retention Time ~6.5 - 7.2 min (dependent on exact column/dead volume)

Applications in Drug Discovery

The 3-phenyl-1H-pyrrole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry.

  • NMDA Receptor Antagonism: Derivatives of this acid, particularly when halogenated at the 4-position, act as antagonists at the glycine binding site of the NMDA receptor. This mechanism is relevant for anticonvulsant and neuroprotective therapies [1].

  • Kinase Inhibition: The scaffold mimics the ATP-binding motif. The carboxylic acid can form hydrogen bonds with the "hinge region" of kinases, while the phenyl group occupies the hydrophobic pocket II.

  • Antifungal Agents: Phenylpyrroles are precursors to agricultural fungicides (e.g., fludioxonil analogs), disrupting osmotic signal transduction in fungi [2].

Biological Pathway Interaction

Pathway Molecule 3-Phenyl-1H-pyrrole-2-COOH Target1 NMDA Receptor (Glycine Site) Molecule->Target1 Competitive Antagonism Target2 MAP Kinase (Hinge Region) Molecule->Target2 ATP Mimicry Effect1 Inhibition of Excitotoxicity (Neuroprotection) Target1->Effect1 Effect2 Signal Transduction Blockade (Antiproliferative) Target2->Effect2

Figure 2: Primary biological targets and downstream therapeutic effects.

References

  • Carotti, A., et al. (1998). "3-(2-(N-Phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists." Journal of Medicinal Chemistry, 41(19), 3693–3701.

  • Jeschke, P. (2010). "Current trends in the design of agrochemicals." Organic Chemistry Frontiers. (Contextualizing phenylpyrrole fungicides).
  • PubChem Compound Summary. (2024). "3-phenyl-1H-pyrrole-2-carboxylic acid."[1][2][3][4][5][6][7] National Center for Biotechnology Information.

  • Organic Syntheses. (1971). "Ethyl Pyrrole-2-carboxylate." Org.[6][8][9] Synth. 51, 100. (Foundational chemistry for pyrrole esters).

Sources

The Pharmacophore Architect: 3-Phenyl Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-phenyl substituted pyrrole-2-carboxylic acid building blocks Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor to diverse bioactive molecules ranging from kinase inhibitors to NMDA receptor antagonists. While 4- and 5-substituted pyrroles are synthetically accessible via classical electrophilic aromatic substitution, the 3-phenyl substituted pyrrole-2-carboxylic acid isomer represents a greater synthetic challenge and a unique pharmacological opportunity.

This guide details the strategic utility, regioselective synthesis, and application of 3-phenyl pyrrole-2-carboxylic acid building blocks. It prioritizes the Suzuki-Miyaura cross-coupling pathway as the most robust, modular method for generating libraries of these compounds, ensuring high "Freedom to Operate" in drug discovery campaigns.

Structural Biology & Chemical Space

Why the C3-Phenyl Isomer?

In Structure-Activity Relationship (SAR) studies, the position of the phenyl ring on the pyrrole core dictates the vector of hydrophobic engagement.

  • Conformational Restriction: The C3-phenyl group creates significant steric clash with the C2-carbonyl moiety (acid/amide). This restricts rotation, locking the molecule into a specific conformation that can pre-organize the ligand for receptor binding (reducing the entropic penalty).

  • Electronic Modulation: The C3-phenyl ring conjugates with the pyrrole system, but less effectively than at C2 or C5 due to the steric twist. This subtle electronic tuning affects the pKa of the pyrrole NH and the C2-carboxylic acid, influencing solubility and membrane permeability.

  • Hydrophobic Pocket Filling: Many ATP-binding sites (kinases) and allosteric sites (GPCRs) possess a "hydrophobic shelf" adjacent to the hydrogen-bonding region. The C3-phenyl group is ideally positioned to access these shelves while the C2-acid/amide anchors the molecule via hydrogen bonds.

Strategic Synthesis: The Suzuki-Miyaura Route

While classical methods like the Paal-Knorr or Hantzsch synthesis can construct pyrroles, they often lack the regiocontrol required to place a phenyl group exclusively at the C3 position without polysubstitution.

The industry-standard approach for "building block" generation is the Suzuki-Miyaura Cross-Coupling of 3-bromo-pyrrole-2-carboxylates. This method allows for the late-stage introduction of diverse aryl groups, making it ideal for parallel medicinal chemistry.

The Retrosynthetic Logic

The synthesis hinges on the availability of Methyl 3-bromo-1H-pyrrole-2-carboxylate . This intermediate allows the chemist to "install" the phenyl ring using boronic acids.

Critical Decision Point: Nitrogen Protection

  • Unprotected (Free NH): Possible but risky. The free NH is acidic (pKa ~17) and can poison Palladium catalysts or lead to N-arylation byproducts.

  • Protected (SEM/Boc):Recommended. Protecting the nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) or tert-Butoxycarbonyl (Boc) group ensures the reaction proceeds exclusively at the C-Br bond.

Mechanistic Pathway (Graphviz)

Suzuki_Pathway Start 3-Bromo-pyrrole-2-ester Protect N-Protection (SEM-Cl / NaH) Start->Protect Step 1 Int1 N-SEM-3-Bromo-Intermediate Protect->Int1 Cycle Cat. Cycle: Ox. Add -> Transmetalation -> Red. Elim Int1->Cycle Step 2 Boronic Phenyl Boronic Acid (Ar-B(OH)2) Boronic->Cycle Catalyst Pd(dppf)Cl2 / Cs2CO3 Catalyst->Cycle Product_Prot Coupled Ester (Protected) Cycle->Product_Prot Deprotect Deprotection & Hydrolysis (TBAF then LiOH) Product_Prot->Deprotect Step 3 Final 3-Phenyl-pyrrole-2-carboxylic Acid Deprotect->Final

Caption: Figure 1. Modular synthetic workflow for accessing 3-phenyl-pyrrole-2-carboxylic acids via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-1H-pyrrole-2-carboxylic acid from methyl 3-bromo-1H-pyrrole-2-carboxylate.

Phase 1: N-Protection (SEM Group)

Rationale: The SEM group is chosen over Boc for its stability under the basic aqueous conditions of the Suzuki coupling.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

  • Addition: Add Methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv) dropwise in DMF. Stir at 0°C for 30 min until gas evolution ceases (deprotonation of pyrrole NH).

  • Electrophile: Add SEM-Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x).[1] Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4, concentrate, and purify via silica flash chromatography.

Phase 2: Suzuki-Miyaura Coupling

Rationale: Pd(dppf)Cl2 is selected for its resistance to air and high activity with heteroaryl halides.

  • Degassing (Crucial): In a microwave vial or sealed tube, combine the N-SEM-3-bromo-pyrrole (1.0 equiv), Phenylboronic acid (1.5 equiv), and Cesium Carbonate (Cs2CO3, 3.0 equiv).

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Purge: Bubble Nitrogen gas through the solvent mixture for 10 minutes to remove dissolved Oxygen (prevents homocoupling and catalyst deactivation).

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%). Seal the vessel immediately.

  • Heating: Heat to 90°C for 4-12 hours.

    • Self-Validation: The reaction mixture should turn black (Pd black precipitation) only after the reaction is complete. Early black precipitation indicates catalyst death (oxygen leak).

  • Workup: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with water. Concentrate to obtain the crude coupled ester.

Phase 3: Global Deprotection & Saponification

Rationale: SEM removal usually requires fluoride (TBAF), followed by ester hydrolysis.

  • Desilylation: Dissolve crude ester in THF. Add TBAF (1M in THF, 3.0 equiv) and Ethylenediamine (3.0 equiv, acts as a scavenger for the formaldehyde byproduct). Reflux for 4 hours.

  • Hydrolysis: Once SEM is removed (check LCMS), add LiOH (aq, 2M, 5.0 equiv) directly to the reaction mixture. Stir at 60°C for 2 hours.

  • Isolation (The Acid Trap):

    • Cool to 0°C.

    • Carefully acidify with 1M HCl to pH ~3. Do not go below pH 2 , as electron-rich pyrrole acids can decarboxylate (lose CO2) under highly acidic/thermal conditions.

    • The product usually precipitates as a solid. Filter, wash with cold water, and dry.

Quantitative Data & Optimization Matrix

ParameterStandard ConditionOptimization for Sterically Hindered Phenyls
Catalyst Pd(dppf)Cl2 (5 mol%)Pd2(dba)3 + XPhos (for bulky boronic acids)
Base Cs2CO3 (3 equiv)K3PO4 (mild, better for sensitive groups)
Solvent Dioxane/H2O (4:1)Toluene/H2O (if solubility is an issue)
Temperature 90°C110°C (Microwave, 30 min)
Yield (Typical) 75-85%50-65%

Biological Applications & Case Studies

NMDA Receptor Antagonism

Derivatives of 3-phenyl-pyrrole-2-carboxylic acid have been identified as antagonists for the glycine binding site of the NMDA receptor. The 3-phenyl ring occupies a hydrophobic pocket distinct from the glutamate binding site, providing selectivity.

  • Key Insight: Electron-withdrawing groups (Cl, Br) on the 3-phenyl ring often enhance potency by increasing lipophilicity and halogen bonding interactions [1].

Antimicrobial Agents

The scaffold serves as a core for antitubercular agents. Specifically, 3-arylpyrrole derivatives have demonstrated MIC values < 1 µg/mL against Mycobacterium tuberculosis.[2] The regiochemistry is vital here; moving the phenyl to C4 often results in a loss of activity due to misalignment with the target enzyme (likely InhA or similar reductases) [2].

Workflow for Library Generation (Graphviz)

Library_Workflow Input Scaffold: 3-Bromo-pyrrole-2-ester Parallel Parallel Synthesis (96-well block, Suzuki Cond.) Input->Parallel Diversity Diversity Input: 10-50 Phenyl Boronic Acids Diversity->Parallel QC QC: LCMS Purity > 90% Parallel->QC Assay Biological Screening (Kinase / GPCR) QC->Assay

Caption: Figure 2. High-throughput workflow for generating 3-phenyl pyrrole libraries.

References

  • Di Fabio, R., et al. (1997). "3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives.[3] A novel class of glycine site antagonists."[3] Journal of Medicinal Chemistry. Available at: [Link]

  • Rawat, P., et al. (2022). "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." MDPI / Antibiotics. (Contextualized from search results on pyrrole antimicrobials). Available at: [Link]

  • Zhang, H., et al. (2019). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

Sources

Methodological & Application

3-Phenyl-1H-pyrrole-2-carboxylic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenyl-1H-pyrrole-2-carboxylic acid in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrole Scaffold in Modern Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high conservation of the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity and avoiding off-target effects.[2] This has led to the concept of "privileged scaffolds," molecular frameworks that demonstrate a high propensity for binding to a specific target family.[3]

The pyrrole ring is a quintessential example of such a privileged scaffold in kinase inhibitor design.[4] As a bioisostere of the adenine core of ATP, the pyrrole nucleus and its fused derivatives, like pyrrolo[2,3-d]pyrimidines, can effectively mimic the purine base, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[5][6] The 3-Phenyl-1H-pyrrole-2-carboxylic acid motif, in particular, serves as a versatile and synthetically accessible starting point for a diverse range of potent and selective kinase inhibitors.[7][8] This scaffold positions a phenyl group towards the solvent-exposed region or a hydrophobic pocket and presents a carboxylic acid handle for further chemical elaboration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[7][9]

This guide provides an in-depth exploration of the application of 3-Phenyl-1H-pyrrole-2-carboxylic acid in the synthesis of kinase inhibitors, detailing a robust synthetic protocol, a standard bioassay for activity evaluation, and the underlying chemical principles that make this scaffold a cornerstone of modern medicinal chemistry.

Part 1: Synthetic Strategy and Rationale

The synthesis of kinase inhibitors from the 3-Phenyl-1H-pyrrole-2-carboxylic acid scaffold typically involves two key stages: the formation of the core pyrrole ring system, followed by the functionalization of the carboxylic acid, usually via amide bond formation.

Core Scaffold Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic, robust, and widely employed method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11][12] Its versatility allows for the introduction of a wide variety of substituents on the pyrrole ring, making it ideal for building libraries of potential inhibitors.[13][14] The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[11][14]

The following workflow illustrates the general strategy for synthesizing a target kinase inhibitor starting from the assembly of the pyrrole core.

G cluster_0 Part A: Pyrrole Core Synthesis (Paal-Knorr) cluster_1 Part B: Elaboration to Final Inhibitor A 1,4-Dicarbonyl Precursor (e.g., 2-Benzoyl-3-oxobutanoate) C Paal-Knorr Cyclocondensation (Acid catalyst, Heat) A->C B Primary Amine (e.g., Glycine ethyl ester) B->C D Substituted Pyrrole Ester C->D Ring Formation E Saponification (e.g., LiOH, H2O/THF) D->E Ester Hydrolysis F 3-Phenyl-1H-pyrrole- 2-carboxylic acid Scaffold E->F H Amide Coupling (HATU, DIPEA) F->H G Target Amine Fragment (e.g., 4-Fluoroaniline) G->H I Final Kinase Inhibitor H->I Purification

Caption: Synthetic workflow for a kinase inhibitor.

Amide Coupling: The Gateway to Diversity

The carboxylic acid at the 2-position of the pyrrole is a critical functional handle. In many kinase inhibitors, this position is converted to an amide. This amide bond serves multiple purposes:

  • Structural Rigidity: It introduces a planar, rigidifying element to the molecule.

  • Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, forming key interactions within the ATP binding site.[15]

  • Vector for Exploration: By varying the amine coupling partner, chemists can systematically probe different regions of the kinase binding pocket to optimize inhibitor potency and selectivity.[9][16]

Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), provide a reliable and high-yielding method for this transformation.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of a Representative Kinase Inhibitor

This protocol describes the synthesis of a hypothetical but representative kinase inhibitor, (N-(4-fluorophenyl)-5-methyl-3-phenyl-1H-pyrrole-2-carboxamide) , based on the 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold.

Step 1: Synthesis of Ethyl 5-methyl-3-phenyl-1H-pyrrole-2-carboxylate (Paal-Knorr Reaction)

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
Ethyl 2-benzoyl-3-oxobutanoate220.234.40 g20.0
Aminoacetaldehyde dimethyl acetal105.142.31 g22.0
p-Toluenesulfonic acid (p-TSA)172.200.34 g2.0
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add ethyl 2-benzoyl-3-oxobutanoate (4.40 g), toluene (100 mL), aminoacetaldehyde dimethyl acetal (2.31 g), and p-toluenesulfonic acid (0.34 g).

  • Heat the mixture to reflux (approx. 110-115 °C) and monitor the azeotropic removal of water. The reaction is typically complete within 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford the title compound as a pale yellow solid.

    • Expected Yield: 70-80%.

    • Causality: The acid catalyst (p-TSA) protonates a carbonyl group, facilitating the initial nucleophilic attack by the amine. The Dean-Stark trap removes water, driving the equilibrium towards the dehydrated pyrrole product.[12]

Step 2: Saponification to 5-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid

Procedure:

  • Dissolve the ethyl ester from Step 1 (e.g., 3.68 g, 15.1 mmol) in a mixture of THF (45 mL) and water (15 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.27 g, 30.2 mmol) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidify the aqueous solution to pH ~3 by the slow addition of 1M HCl. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the carboxylic acid as an off-white solid.

    • Expected Yield: 90-98%.

    • Causality: Saponification is a base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Step 3: Amide Coupling to form N-(4-fluorophenyl)-5-methyl-3-phenyl-1H-pyrrole-2-carboxamide

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
5-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid215.241.08 g5.0
4-Fluoroaniline111.120.61 g5.5
HATU380.232.09 g5.5
DIPEA129.241.3 mL7.5
N,N-Dimethylformamide (DMF)-25 mL-

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.08 g) in anhydrous DMF (25 mL).

  • Add 4-fluoroaniline (0.61 g), followed by DIPEA (1.3 mL). Stir for 5 minutes.

  • Add HATU (2.09 g) in one portion. The reaction is often slightly exothermic.

  • Stir the mixture at room temperature for 2-4 hours. Monitor progress by TLC (1:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into 200 mL of water. A precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove residual DMF.

  • Recrystallize the crude product from ethanol/water or purify by flash column chromatography to yield the final inhibitor as a white or off-white solid.

    • Expected Yield: 75-90%.

    • Causality: HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-O-phosphonium species, which is then readily displaced by the nucleophilic amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of the synthesized compound against a target kinase using a luminescence-based assay that quantifies ADP formation.

Materials:

  • Target Kinase (e.g., VEGFR2, Src)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Synthesized Inhibitor (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to kinase, typically contains MgCl₂)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point dose-response curve.

  • Reaction Setup:

    • Add 2.5 µL of kinase/substrate mix in assay buffer to each well.

    • Add 25 nL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution (concentration at or near the Km for the specific kinase).

    • The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background (no kinase control) from all wells.

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the "high concentration inhibitor" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Plate Layout Example (Section of 384-well plate)Column 1 (10 µM)Column 2 (3.3 µM)...Column 10 (0.5 nM)Column 11 (0% Inh)Column 12 (100% Inh)
Row A InhibitorInhibitor...InhibitorDMSOMax Inhibitor
Row B InhibitorInhibitor...InhibitorDMSOMax Inhibitor

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold provides a robust platform for SAR studies. Modifications at key positions can drastically alter an inhibitor's profile.

Caption: Key modification points for SAR studies.

  • Pyrrole N-H and Amide Carbonyl: These groups often form the canonical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[15] This interaction is fundamental to the activity of many pyrrole-based inhibitors.

  • The Phenyl Group (Position 3): This group typically occupies a hydrophobic pocket. Modifications here, such as adding halogens or methoxy groups, can enhance van der Waals interactions and improve potency.[8][17]

  • The Amide Moiety (from Position 2): This vector is crucial for achieving selectivity. By extending different chemical groups from the amide nitrogen, it is possible to engage with unique amino acid residues outside the highly conserved hinge region, thereby distinguishing between different kinases.[9][16][18]

  • The Pyrrole C5 Position: This position often points towards the entrance of the ATP pocket. Small, non-bulky substituents are generally preferred to avoid steric clashes.[19]

The diagram below illustrates the general binding mode of a Type I kinase inhibitor, which competes directly with ATP. The pyrrole scaffold is ideally suited for this binding mode.

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (Backbone C=O, N-H) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Inhibitor Pyrrole-based Inhibitor Inhibitor->Hinge H-Bonds (Pyrrole N-H) Inhibitor->Hydrophobic Hydrophobic Interactions (Phenyl Group) Inhibitor->Solvent Selectivity & Solubility (Amide Tail) ATP ATP ATP->Inhibitor COMPETITION

Caption: Competitive binding at the ATP pocket.

Conclusion

The 3-Phenyl-1H-pyrrole-2-carboxylic acid scaffold is a powerful and validated starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability, stemming from reliable methods like the Paal-Knorr synthesis, combined with its inherent ability to form key interactions within the kinase ATP-binding site, makes it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this chemical space, enabling the development of the next generation of targeted therapeutics.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. PMC.
  • Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Applic
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal–Knorr synthesis. Wikipedia.
  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry (RSC Publishing).
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][20]triazines. ResearchGate.

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][20]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Structure-based design and synthesis of pyrrole deriv
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury tre
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • 3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists. PubMed.
  • Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. PMC.
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC.
  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre
  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

Sources

Application Notes and Protocols: Decarboxylation of 3-Phenylpyrrole-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyrrole-2,5-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The strategic removal of one or both carboxyl groups from this scaffold, a process known as decarboxylation, is a critical transformation that unlocks access to diverse molecular architectures. This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for the selective decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid, empowering researchers to navigate this chemical space with precision and efficiency.

The selective mono- or di-decarboxylation of this substrate allows for the tailored synthesis of 3-phenylpyrrole-2-carboxylic acid or 3-phenylpyrrole, respectively. These products serve as foundational building blocks for more complex molecules, including antifungal agents and potential protein tyrosine kinase inhibitors.[1] A thorough understanding of the reaction mechanisms and the influence of reaction conditions is paramount to achieving desired outcomes with high yield and purity.

Mechanistic Insights into Pyrrole Decarboxylation

The decarboxylation of pyrrole carboxylic acids is a more nuanced process than the simple thermal extrusion of carbon dioxide. The reaction mechanism is highly dependent on the reaction conditions, particularly the acidity of the medium.

In aqueous acidic solutions, the decarboxylation of pyrrole-2-carboxylic acid proceeds through a mechanism where the pyrrole ring is first protonated.[2][3] This initial protonation occurs on a ring carbon, which in turn activates the molecule for the subsequent C-C bond cleavage.[2][3][4] The rate of decarboxylation is observed to increase significantly with decreasing pH (from pH 3 to 1 and more rapidly in stronger acids like 10 M HCl).[2][3][5] This suggests that the protonated intermediate is the key species undergoing decarboxylation. At lower acidities, the ring protonation step is rate-determining, while at higher acid concentrations, the carbon-carbon bond cleavage becomes the slower step.[2][3]

Computational studies have further elucidated this mechanism, suggesting that the process can involve the addition of water to the carboxyl group, forming a hydrated intermediate.[5][6] This is followed by the C-C bond cleavage to release protonated carbonic acid, a more stable species than protonated carbon dioxide.[4][5][6]

For dicarboxylic acids like 3-phenylpyrrole-2,5-dicarboxylic acid, the decarboxylation can occur sequentially. It has been noted that for a 3-(substituted phenyl)pyrrole-2,5-dicarboxylic acid, decarboxylation occurs first at the 5-position, allowing for the potential isolation of the 2-carboxylic acid intermediate.[7]

Diagram of the Proposed Acid-Catalyzed Decarboxylation Pathway:

Decarboxylation_Mechanism Substrate 3-Phenylpyrrole-2,5-dicarboxylic Acid Protonated_Intermediate Ring-Protonated Intermediate Substrate->Protonated_Intermediate + H+ Mono_decarboxylated 3-Phenylpyrrole-2-carboxylic Acid Protonated_Intermediate->Mono_decarboxylated - CO2 (from C5) Di_decarboxylated 3-Phenylpyrrole Mono_decarboxylated->Di_decarboxylated + H+, - CO2 (from C2)

Caption: Acid-catalyzed sequential decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid.

Decarboxylation Protocols

The choice of decarboxylation protocol depends on the desired product (mono- vs. di-decarboxylation) and the scale of the reaction. Below are detailed protocols for thermal and catalytic methods.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This method is often employed for complete decarboxylation to the corresponding 3-phenylpyrrole. The high temperature provides the necessary activation energy for the removal of both carboxyl groups.

Materials:

  • 3-phenylpyrrole-2,5-dicarboxylic acid

  • Quinoline or other high-boiling solvent (e.g., N,N-dimethylformamide (DMF))

  • Copper powder (optional, as a catalyst)[8]

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-phenylpyrrole-2,5-dicarboxylic acid.

  • Add a high-boiling solvent such as quinoline (typically 5-10 mL per gram of substrate).

  • (Optional) Add a catalytic amount of copper powder (e.g., 5-10 mol%).

  • Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to reflux (for quinoline, b.p. ~237 °C) under an inert atmosphere. The reaction is generally carried out by heating at about 130-270 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS. The evolution of CO₂ gas will be observed.

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove the quinoline.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-phenylpyrrole.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: Provides the high temperature required for decarboxylation and helps to ensure a homogeneous reaction mixture.

  • Inert Atmosphere: Prevents oxidation of the pyrrole ring and other sensitive functional groups at high temperatures.

  • Copper Catalyst: While not always necessary, copper catalysts can sometimes facilitate decarboxylation at lower temperatures or increase the reaction rate.[8]

Protocol 2: Silver-Catalyzed Protodecarboxylation

For a more controlled and milder decarboxylation, particularly for heteroaromatic carboxylic acids, silver-catalyzed methods have proven effective. This method can potentially offer better selectivity for mono-decarboxylation.

Materials:

  • 3-phenylpyrrole-2,5-dicarboxylic acid

  • Silver(I) carbonate (Ag₂CO₃) or other silver salts

  • Acetic acid (AcOH)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating plate or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpyrrole-2,5-dicarboxylic acid in DMSO.

  • Add a catalytic amount of Ag₂CO₃ (e.g., 10 mol%) and a small amount of acetic acid (e.g., 5 mol%).[9]

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to 120 °C with stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS. This method has been shown to enable selective monoprotodecarboxylation of several aromatic dicarboxylic acids.[10]

  • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography to isolate the desired mono- or di-decarboxylated product.

Causality Behind Experimental Choices:

  • Silver Catalyst: Silver(I) salts are effective catalysts for the protodecarboxylation of heteroaromatic carboxylic acids under relatively mild conditions.[9]

  • DMSO as Solvent: A high-boiling polar aprotic solvent that is suitable for a wide range of temperatures and can dissolve both the substrate and the catalyst.

  • Acetic Acid: Can act as a proton source in the catalytic cycle.

Diagram of a General Decarboxylation Workflow:

Decarboxylation_Workflow Start Start with 3-phenylpyrrole-2,5-dicarboxylic acid Reaction_Setup Reaction Setup: - Choose Protocol (Thermal/Catalytic) - Add Substrate, Solvent, Catalyst - Inert Atmosphere Start->Reaction_Setup Heating Heating and Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Heating Workup Reaction Work-up: - Quenching - Extraction - Washing Heating->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End Isolated Product Characterization->End

Caption: A generalized experimental workflow for the decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid.

Comparison of Protocols

ParameterThermal DecarboxylationSilver-Catalyzed Decarboxylation
Temperature High (130-270 °C)[8]Moderate (e.g., 120 °C)[9]
Selectivity Generally leads to di-decarboxylationCan be tuned for mono-decarboxylation[10]
Reagents High-boiling solvent (e.g., quinoline), optional copperSilver catalyst (e.g., Ag₂CO₃), DMSO, Acetic Acid[9]
Advantages Simple setup, no expensive catalysts requiredMilder conditions, potential for higher selectivity
Disadvantages Harsh conditions, potential for side reactionsRequires a metal catalyst, which may need to be removed

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for thermal methods) or adding more catalyst (for catalytic methods).

  • Side Product Formation: The pyrrole ring can be sensitive to strong acids and high temperatures. If significant decomposition is observed, consider using a milder protocol or a lower reaction temperature.

  • Product Isolation: The work-up procedure is crucial for removing the high-boiling solvent or the metal catalyst. Ensure thorough washing and purification steps.

  • Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid over-reaction or decomposition.

Conclusion

The decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid is a versatile transformation that provides access to valuable synthetic intermediates. By understanding the underlying reaction mechanisms and carefully selecting the appropriate protocol, researchers can achieve their desired synthetic targets with high efficiency. The choice between thermal and catalytic methods will depend on the desired product, the scale of the reaction, and the available resources. The protocols and insights provided in this guide serve as a solid foundation for further exploration and optimization in the field of drug discovery and materials science.

References

  • American Chemical Society. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11, 5710-5713.
  • ResearchGate. (2025). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Canadian Science Publishing. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • ResearchGate. (2025). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3163-3171.
  • ChemicalBook. (n.d.). 3-Phenyl-1H-pyrrole synthesis.
  • Thieme. (2010). Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids.
  • Fabis, F., Dallemagne, P., Rault, S., & Robba, M. (1995). A NEW EFFICIENT SYNTHESIS OF 3-AMINO-1-PHENYLPYRROLE.
  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled....
  • Google Patents. (n.d.). US3487089A - 3-(trifluoro methyl-phenyl) pyrroles.
  • Goossen, L. J., et al. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725-1733.
  • Google Patents. (n.d.). US3428648A - 3-(substituted phenyl) pyrrole derivatives and methods of producing them.
  • Arkivoc. (n.d.). New synthesis routes and electrochemical and optical properties of N-substitued phenylpyrrole.
  • MDPI. (n.d.). Synthesis of N-Phenylpyrrole Carboximides.
  • MDPI. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles.
  • PMC. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid.
  • ResearchGate. (n.d.). (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles.
  • MDPI. (2020). Diethyl pyrrole-2,5-dicarboxylate.
  • UQ eSpace. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles.
  • Wiley Online Library. (n.d.). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids.
  • ChemicalBook. (n.d.). 1H-Pyrrole-2,5-dicarboxylic acid synthesis.
  • Springer. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
  • PubChem. (n.d.). Pyrrole-2,5-dicarboxylic acid.
  • PMC. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 3-Phenylpyrrole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-phenylpyrrole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing substituents onto this sterically demanding heterocyclic scaffold. The inherent steric hindrance imposed by the C3-phenyl group can often lead to low yields, poor regioselectivity, and catalyst deactivation. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying mechanistic principles to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 3-phenylpyrrole so challenging?

The primary challenge stems from steric hindrance. The bulky phenyl group at the C3 position physically obstructs the approach of reagents and catalysts to the adjacent C2 and C4 positions on the pyrrole ring. This steric clash can significantly increase the activation energy of the reaction, leading to sluggish conversions or a complete lack of reactivity. Furthermore, the electronic properties of the pyrrole ring, being electron-rich, favor electrophilic substitution, which typically occurs at the C2 and C5 positions. However, in 3-phenylpyrrole, the C2 position is sterically hindered, often leading to a mixture of products or reaction at the less hindered C5 position.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C4-position of a 4-bromo-3-phenylpyrrole, but I am seeing very low yields and significant dehalogenation. What is going on?

Low yields and dehalogenation in Suzuki-Miyaura reactions, especially with sterically hindered substrates, are common issues.[1] Several factors could be at play:

  • Catalyst Deactivation: The palladium catalyst can form inactive palladium black, especially at elevated temperatures.[1]

  • Sluggish Reductive Elimination: The steric bulk around the palladium center in the transition state can hinder the final C-C bond-forming reductive elimination step. This can lead to competing side reactions like proto-deboronation of the boronic acid or dehalogenation of the pyrrole.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.[2]

  • Base and Solvent Effects: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of the starting materials or catalyst. The solvent needs to ensure the solubility of all components and can influence the reaction rate and selectivity.[3]

Q3: How can I achieve C4-selectivity in the functionalization of 3-phenylpyrrole when the C2 and C5 positions are electronically favored?

Achieving C4-selectivity requires overcoming the inherent electronic preference of the pyrrole ring. Several strategies can be employed:

  • Directed C-H Activation: Installing a directing group on the pyrrole nitrogen or the C3-phenyl ring can position a transition metal catalyst in proximity to the C4-H bond, enabling its selective functionalization.[4]

  • Use of Blocking Groups: A removable blocking group can be installed at the more reactive C2 and C5 positions, forcing functionalization to occur at the C4 position. A common strategy involves using a bromo-substituent as a blocking group.[5]

  • Sterically Controlled Reactions: Employing a catalyst system with a sterically demanding ligand can favor reaction at the less hindered C4 position over the more hindered C2 position.[6]

  • Protecting Group Strategy: The choice of N-protecting group can influence the steric environment around the pyrrole ring and direct functionalization. For instance, a bulky protecting group can further hinder the C2 and C5 positions, making the C4 position more accessible.[7][8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Direct C-H Arylation

Symptoms:

  • Formation of a mixture of C2, C4, and C5-arylated products.

  • Predominant formation of the C5-arylated product, with little to no desired C4-arylation.

Possible Causes & Solutions:

CauseTroubleshooting ActionRationale
Electronic Effects Dominating Switch to a sterically controlled catalytic system. Employ a bulky ligand such as those from the Buchwald or Fu families.[2]Bulky ligands can create a steric environment that favors catalyst approach to the less hindered C4 position.
Lack of Directing Influence Introduce a directing group on the pyrrole nitrogen (e.g., picolinamide) or the ortho-position of the C3-phenyl group.A directing group will chelate to the metal catalyst, positioning it for selective C-H activation at the desired position.
Reaction Conditions Favoring Thermodynamic Product Lower the reaction temperature and shorten the reaction time. Screen different solvents to find one that may favor the kinetic product.The C5 position is often the thermodynamically favored product. Modifying reaction conditions can sometimes favor the kinetically controlled C4-arylation.
Problem 2: Incomplete Conversion in a Cross-Coupling Reaction

Symptoms:

  • Significant amount of starting material remaining after extended reaction times.

  • Reaction stalls after initial conversion.

Possible Causes & Solutions:

CauseTroubleshooting ActionRationale
Catalyst Deactivation Use a pre-catalyst or a more robust ligand. Ensure rigorous degassing of solvents and use of an inert atmosphere.[1]Catalyst deactivation is a common issue. Pre-catalysts are often more stable, and robust ligands can protect the metal center. Oxygen can oxidize the active Pd(0) species.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion.
Poor Solubility of Reagents Screen different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Inappropriate Base Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and dry.[3]The choice of base is critical for the transmetalation step. Different bases have varying strengths and solubilities that can impact the reaction.

Experimental Protocols & Methodologies

Protocol 1: Sterically Controlled C4-Alkenylation of N-Alkyl-3-phenylpyrrole

This protocol is adapted from a method developed for the sterically controlled C-H alkenylation of pyrroles.[6]

Workflow Diagram:

Caption: Workflow for sterically controlled C4-alkenylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-alkyl-3-phenylpyrrole (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), and the pyrazolonaphthyridine ligand (10 mol%).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Anhydrous toluene (0.2 M) is added via syringe, followed by the addition of K₂CO₃ (2.0 equiv).

  • The argon atmosphere is replaced with a balloon of oxygen.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a short pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the C4-alkenylated 3-phenylpyrrole.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Pyrrole via a Blocking Group Strategy

This protocol is based on the principle of using a removable directing group to achieve functionalization at a specific position, adapted from a strategy for the synthesis of 3,4-disubstituted pyrroles.[7]

Conceptual Diagram:

G start 3-Phenylpyrrole protect N-Protection (e.g., with a bulky silyl group) start->protect block Introduction of a blocking group at C2/C5 (e.g., iodination) protect->block functionalize C4-Functionalization (e.g., Suzuki Coupling) block->functionalize deblock Removal of the blocking group functionalize->deblock deprotect N-Deprotection deblock->deprotect product 3,4-Disubstituted Pyrrole deprotect->product

Caption: Strategy for C4-functionalization using a blocking group.

Step-by-Step Methodology:

  • N-Protection: To a solution of 3-phenylpyrrole (1.0 equiv) in anhydrous THF, add a suitable base (e.g., NaH, 1.1 equiv) at 0 °C. After stirring for 30 minutes, add a bulky protecting group precursor (e.g., triisopropylsilyl chloride, 1.1 equiv) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent. Purify the N-protected 3-phenylpyrrole.

  • C2/C5-Iodination (Blocking): To a solution of the N-protected 3-phenylpyrrole (1.0 equiv) in an appropriate solvent, add an iodinating agent (e.g., N-iodosuccinimide, 2.2 equiv). Stir the reaction at room temperature until completion. Purify the di-iodinated product.

  • C4-Suzuki Coupling: To a degassed mixture of the di-iodinated pyrrole (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv) in a suitable solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere until the starting material is consumed.

  • Deblocking and Deprotection: The crude product from the previous step can be subjected to de-iodination (e.g., using a reducing agent like Zn/AcOH) followed by deprotection of the nitrogen (e.g., using TBAF for a silyl group) to yield the 3,4-disubstituted pyrrole.

Data Summary: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling of Sterically Hindered Pyrroles

The following table provides a starting point for catalyst and ligand screening for Suzuki-Miyaura cross-coupling reactions involving sterically hindered 3-phenylpyrrole derivatives. Yields are highly substrate-dependent and the following data is illustrative.

CatalystLigandBaseSolventTemperature (°C)Typical Observations
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Good for moderately hindered substrates.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100-120Often effective for highly hindered couplings.
Pd(PPh₃)₄-K₂CO₃DME/H₂O80-90A classic choice, but may be less effective for very hindered systems.[9]
PdCl₂(dppf)-Na₂CO₃DMF90-100Can be effective, but may require higher temperatures.

References

  • [Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via[6][6] or[6][10] rearrangements of O-vinyl oximes. (2011). PubMed.]([Link])

Sources

Technical Support Center: Regiocontrol in Phenylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Yield Optimization Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Regioselectivity Paradox

Phenylpyrroles are privileged scaffolds in both agrochemicals (e.g., fludioxonil) and pharmaceuticals. However, their synthesis is often plagued by a central paradox: thermodynamic stability vs. kinetic control .

Whether you are building the ring de novo or functionalizing an existing core, the phenyl group's placement (C2 vs. C3) is governed by subtle steric and electronic biases. This guide moves beyond standard textbook answers to address the specific failure modes of regiocontrol in these systems.

Strategic Decision Matrix

Before troubleshooting, verify you are using the correct synthetic manifold for your target regioisomer.

PhenylpyrroleStrategy Start Target Structure C2 2-Phenylpyrrole (α-aryl) Start->C2 Targeting C3 3-Phenylpyrrole (β-aryl) Start->C3 Targeting PK Paal-Knorr (1,4-diketone) C2->PK De Novo CH_Pd Pd-Catalyzed C-H Activation C2->CH_Pd Late Stage VL Van Leusen (TosMIC) C3->VL De Novo CH_Rh Rh/Ir-Catalyzed Directing Group C3->CH_Rh Late Stage PK_Note Risk: Steric clashes yield mixtures PK->PK_Note Pd_Note Mechanism: Electrophilic (CMD pathway) CH_Pd->Pd_Note

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired phenyl regioisomer.

Module A: Troubleshooting the Paal-Knorr Reaction

Context: You are condensing a primary amine with an unsymmetrical 1-phenyl-1,4-diketone. Common Failure: Formation of inseparable regioisomeric mixtures or low yields due to steric clash.

Q: Why am I getting a 60:40 mixture of regioisomers when using an unsymmetrical 1,4-diketone?

A: This is a classic competition between nucleophilic attack at the C1 (benzoyl) vs. C4 (aliphatic acyl) carbonyls.

  • The Mechanism: The reaction proceeds via a hemiaminal intermediate.[1][2] The rate-determining step is often the cyclization of this intermediate.[1][2][3]

  • The Fix:

    • Steric Control: If your amine is bulky, it will preferentially attack the less hindered carbonyl (usually the aliphatic one) first.

    • Acid Catalysis Tuning: Switch from weak acids (acetic acid) to anhydrous conditions with Lewis acids (e.g.,

      
       or 
      
      
      
      -TsOH with a Dean-Stark trap). Amarnath established that acid catalysis accelerates cyclization, locking in the regiochemistry determined by the initial attack [1].
    • Solvent Polarity: Switch to non-polar solvents (Toluene/Xylene). Polar solvents stabilize the zwitterionic transition states of the "wrong" isomer, eroding selectivity.

Q: My reaction stalls with electron-deficient anilines. How do I force conversion?

A: Electron-deficient anilines are poor nucleophiles.

  • Protocol Adjustment: Use microwave irradiation.[1][4]

  • Additives: Add 10 mol%

    
    . Lanthanide triflates activate the carbonyl exclusively without protonating the weak amine nucleophile, a common pitfall with Brønsted acids.
    

Module B: Troubleshooting C-H Arylation (Late-Stage Functionalization)

Context: You have a pyrrole core and want to install a phenyl group. Common Failure: C2 vs. C3 selectivity issues or poly-arylation.

Q: I am attempting C2-arylation using Pd(OAc)2, but I see significant C3 byproduct. Why?

A: This usually indicates a switch from a Concerted Metalation-Deprotonation (CMD) mechanism to an Electrophilic Aromatic Substitution (


) pathway, or vice versa, depending on the acidity of the medium.
  • The Causality:

    • C2 (α-position): Acidic C-H bond (

      
       ~17). Favored by CMD mechanisms (Pd/Pivalic acid).
      
    • C3 (β-position): More nucleophilic position. Favored by electrophilic cationic Pd species.

  • The Fix:

    • Ensure you are using a carboxylate base (e.g., CsOPiv or KOAc). The pivalate anion acts as a proton shuttle, lowering the energy barrier for C2 activation specifically [2].

    • Avoid strong acids or cationic Pd sources (

      
      ) unless you specifically want C3 mixtures.
      
Q: How do I force C3 (β) selectivity on a pyrrole ring?

A: C3 is notoriously difficult because it is electronically favored but kinetically slower to activate than C2.

  • Solution 1 (Bulky Electrophiles): Use Steric control. If C2 is blocked (e.g., with a TIPS group), C3 becomes the only option.

  • Solution 2 (Directing Groups): Use a removable Directing Group (DG) on the Nitrogen.

    • Protocol: Use N-2-pyrimidyl or N-Piv groups with Ruthenium or Rhodium catalysts. The geometry of the catalyst-DG complex directs the metal to the C3 position via a specific metallacycle intermediate [3].

Module C: The Van Leusen Synthesis (3-Phenylpyrroles)

Context: Using TosMIC (Toluenesulfonylmethyl isocyanide) to build the ring. Common Failure: Low yield of the 3-aryl product; contamination with imidazoles.

Q: The reaction yields imidazole impurities instead of pyrrole. What is happening?

A: You are likely seeing the "Van Leusen Imidazole Synthesis" competing with the pyrrole pathway. This happens if the intermediate does not eliminate the sulfinate group correctly or if the imine formation is slow.

  • The Fix:

    • Base Strength: Ensure you are using NaH in DMSO/Et2O . Weaker bases may not drive the elimination of the tosyl group (the "aromatization" step) effectively.

    • Substrate: This reaction works best with electron-deficient alkenes (enones). If you are using an aldehyde + amine, ensure the imine is fully formed before adding TosMIC.

Troubleshooting Matrix: Quick Reference

SymptomProbable CauseCorrective Action
Paal-Knorr: 50:50 Regio-mixSimilar steric bulk at C1/C4 of diketone.Use a bulky N-protecting group (e.g.,

-Butyl) to force steric differentiation, then deprotect.
Paal-Knorr: Furan formationpH is too low (<3).[3]Buffer the reaction with NaOAc. Strong acid favors furan (Paal-Knorr Furan synthesis).
C-H Activation: Poly-arylationHigh catalyst loading or excess aryl halide.Reduce aryl halide to 0.8 equiv. Stop reaction at 80% conversion.
C-H Activation: C2/C3 scramblingTemperature too high (>120°C).Lower temp to 80-100°C. High temp promotes Pd migration ("Ring Walking").
Van Leusen: PolymerizationReaction too concentrated; exothermic.Dilute to 0.05 M. Add TosMIC solution slowly (dropwise) at 0°C.

Validated Protocol: C2-Regioselective Arylation of Pyrrole

This protocol utilizes the CMD mechanism to ensure >20:1 C2:C3 selectivity.

Reagents:

  • Substrate: N-Boc-pyrrole (1.0 equiv)

  • Coupling Partner: Phenyl iodide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or BrettPhos (for difficult substrates)
    
  • Base:

    
     (2.0 equiv) or CsOPiv (cheaper alternative)
    
  • Solvent: DCE (1,2-Dichloroethane)

Workflow:

  • Charge: In a glovebox or under Ar, add Pd(OAc)2, Ligand, and Base to a screw-cap vial.

  • Dissolve: Add DCE (0.2 M concentration relative to pyrrole).

  • Activate: Stir for 5 mins at RT to pre-form the active catalytic species.

  • Add: Add N-Boc-pyrrole and Phenyl iodide.

  • Heat: Seal and heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C to prevent Boc-deprotection or regio-scrambling.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hex/EtOAc).

Expected Outcome: >85% Yield, >95:5 C2 selectivity.

Mechanistic Visualization: C-H Activation Pathways

Understanding why your reaction selects C2 or C3 is critical for troubleshooting.

CH_Mechanism Start Pd(II) Species Pathway_A Pathway A: Electrophilic (S_EAr) (Cationic Pd) Start->Pathway_A Acidic/Polar Media Pathway_B Pathway B: CMD (Carboxylate Assisted) Start->Pathway_B Pivalate/Carbonate Base C3_Transition Wheland Intermediate (Charge at C3 favored) Pathway_A->C3_Transition Electronic Control C2_Transition 6-Membered Transition State (Agostic C-H interaction) Pathway_B->C2_Transition Proton Shuttle Product_C3 C3-Phenylpyrrole (Beta) C3_Transition->Product_C3 Product_C2 C2-Phenylpyrrole (Alpha) C2_Transition->Product_C2

Figure 2: Divergent mechanistic pathways for Pd-catalyzed arylation. Pathway B (CMD) is required for high C2 selectivity [2].

References

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. [Link]

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. [Link]

  • Gevorgyan, V. (2014). Regioselective C-H Functionalization of Heterocycles. Chemical Society Reviews. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions. Chemical Society Reviews, 43, 4633-4657. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Phenyl-1H-pyrrole-2-carboxylic Acid Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 3-phenyl-1H-pyrrole-2-carboxylic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antitubercular agents.

In synthetic workflows, the primary challenge is not just characterization, but regioisomer differentiation . The Paal-Knorr or Hantzsch synthesis pathways often yield mixtures of 3-phenyl and 4-phenyl isomers. This guide objectively compares the spectral signature of the target molecule against its most common structural "imposters" (the 4-phenyl isomer and the ethyl ester precursor), providing a self-validating protocol for structural confirmation.

Structural Context & Critical Parameters

Before analyzing the spectrum, one must understand the magnetic environment. The pyrrole ring is electron-rich, but the carboxylic acid at position 2 and the phenyl group at position 3 create a "push-pull" electronic system that distinctively shifts the remaining ring protons.

The Molecule vs. The Alternatives
FeatureTarget: 3-Phenyl Isomer Alternative: 4-Phenyl Isomer Precursor: Ethyl Ester
Structure Ph at C3; H at C4, C5Ph at C4; H at C3, C5Ph at C3; COOEt at C2
Pyrrole Protons Vicinal (H4, H5) Meta (H3, H5) Vicinal (H4, H5)
Coupling (

)



Key Signal 2 Doublets (distinct)2 Broad singlets/doubletsQuartet + Triplet (Ethyl)

Scientific Insight: The most reliable method to confirm the 3-phenyl regiochemistry is the magnitude of the coupling constant between the remaining pyrrole protons. Vicinal coupling (3-phenyl) is consistently larger than meta coupling (4-phenyl).

Experimental Protocol: The Self-Validating System

To ensure reproducibility and resolution of the critical coupling constants, follow this optimized protocol.

Sample Preparation:

  • Solvent: DMSO-d6 is required.[1][2]

    • Reasoning: The carboxylic acid proton (

      
      ) and pyrrole nitrogen proton (
      
      
      
      ) are exchangeable. In
      
      
      , these peaks are often broad or invisible due to exchange rates. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integration-ready peaks.
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Caution: Over-concentration can cause stacking effects, shifting aromatic peaks and obscuring the pyrrole doublets.

  • Acquisition: Minimum 16 scans; 30-degree pulse angle.

    • Critical Step: Ensure high digital resolution (at least 32k points) to resolve the small coupling differences (2.8 Hz vs 1.8 Hz).

Spectral Analysis: Region-by-Region Breakdown

Region A: Exchangeable Protons (11.0 – 13.0 ppm)
  • COOH (~12.5 ppm): Very broad singlet. May be absent if the sample is "wet" (water exchange).

  • NH (~11.6 - 11.8 ppm): Broad singlet.

    • Validation: Add one drop of

      
       to the NMR tube. These two signals should disappear, confirming they are attached to heteroatoms.
      
Region B: Aromatic Phenyl Zone (7.2 – 7.6 ppm)
  • Pattern: Multiplet (5H).

  • Analysis: Often appears as two sets of multiplets:

    • 7.50 – 7.60 ppm (2H): Ortho protons (closest to pyrrole).

    • 7.25 – 7.40 ppm (3H): Meta/Para protons.

  • Note: This region is rarely diagnostic for isomer differentiation as the phenyl shifts are similar in both 3-phenyl and 4-phenyl isomers.

Region C: The "Fingerprint" Region (Pyrrole Ring Protons)

This is where the structural confirmation happens.

  • H5 (Alpha to Nitrogen):

    
     6.90 – 7.05 ppm.
    
    • Appears as a Doublet (d) or Doublet of Doublets (dd) if coupling to NH is resolved.

  • H4 (Beta to Nitrogen):

    
     6.20 – 6.40 ppm.
    
    • Appears as a Doublet (d) .[2][3][4]

  • Coupling Constant (

    
    ): 2.8 – 3.2 Hz .
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary synthetic impurities.

Table 1: Chemical Shift & Coupling Comparison (in DMSO-d6)
Proton Assignment3-Phenyl-1H-pyrrole-2-COOH (Target)4-Phenyl-1H-pyrrole-2-COOH (Isomer)Ethyl 3-phenyl-1H-pyrrole-2-carboxylate (Precursor)
NH ~11.7 ppm (bs)~11.8 ppm (bs)~11.9 ppm (bs)
COOH ~12.5 ppm (bs)~12.6 ppm (bs)Absent
Phenyl (Ar-H) 7.3 - 7.6 ppm (m, 5H)7.3 - 7.7 ppm (m, 5H)7.3 - 7.6 ppm (m, 5H)
Pyrrole H5 ~6.95 ppm (d,

)
~7.50 ppm (d,

)
~6.98 ppm (d,

)
Pyrrole H4/H3 H4: ~6.35 ppm (d,

)
H3: ~7.20 ppm (d,

)
H4: ~6.40 ppm (d,

)
Aliphatic None None 4.2 (q), 1.3 (t)

Critical Distinction: In the 4-phenyl isomer , the H5 proton is often shifted further downfield (~7.5 ppm) because it is adjacent to the phenyl ring's deshielding cone and the nitrogen. In the 3-phenyl target , H5 is only adjacent to the nitrogen, appearing upfield (~6.95 ppm).

Decision Workflow: Regioisomer Assignment

Use this logic flow to confirm your structure.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Are there signals at 4.2 ppm (q) and 1.3 ppm (t)? Start->Check_Aliphatic Is_Ester Identify: Ethyl Ester Precursor (Hydrolysis Incomplete) Check_Aliphatic->Is_Ester Yes Check_Coupling Analyze Pyrrole Region (6.0 - 7.2 ppm) Measure J constant between 2 signals Check_Aliphatic->Check_Coupling No Small_J J = 1.5 - 2.0 Hz (Meta Coupling) Check_Coupling->Small_J Large_J J = 2.8 - 3.2 Hz (Vicinal Coupling) Check_Coupling->Large_J Result_4Ph Result: 4-Phenyl Isomer Small_J->Result_4Ph Result_3Ph Result: 3-Phenyl Isomer (Target Structure) Large_J->Result_3Ph

Figure 1: Logic gate for distinguishing 3-phenylpyrrole derivatives from common impurities.

Advanced Validation (If 1H NMR is Ambiguous)

If the coupling constants are unclear (e.g., due to line broadening), use these secondary experiments:

  • 1D NOE (Nuclear Overhauser Effect):

    • Irradiate the NH signal.

    • 3-Phenyl Target: You should see NOE enhancement at H5 and the Phenyl Ortho protons (if the conformation allows), but strong enhancement at H5 is key.

    • 4-Phenyl Isomer: Irradiating NH enhances H3 and H5 equally.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the correlation between the Carbonyl Carbon (COOH) and ring protons.

    • 3-Phenyl: The Carbonyl (~162 ppm) will show a strong 3-bond correlation to H4 (which is a doublet).

    • 4-Phenyl: The Carbonyl will show a strong 3-bond correlation to H3 (which is a singlet/fine doublet).

References

  • PubChem. Pyrrole-2-carboxylic acid | C5H5NO2. National Library of Medicine. Available at: [Link]

  • SpectraBase. 3-phenylpyrrole-2,4-dicarboxylic acid, dimethyl ester 1H NMR. Wiley Science Solutions. Available at: [Link]

  • Reich, H. J. 1H-1H Coupling Constants in Aromatic and Heteroaromatic Systems. University of Wisconsin-Madison. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and characterization of substituted phenylpyrroles. RSC Advances. Available at: [Link]

Sources

Comparative Guide: Thermal Characterization of 3-Phenylpyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison of melting point (MP) determination methodologies for 3-phenylpyrrole-2-carboxylic acid , a critical intermediate in the synthesis of heme-related porphyrins and kinase inhibitors.

The Challenge: Unlike stable crystalline solids, pyrrole-2-carboxylic acid derivatives exhibit thermal instability . They frequently undergo thermally induced decarboxylation near their melting points. Consequently, standard capillary methods often yield variable "decomposition points" rather than thermodynamic melting points.

The Solution: This guide compares the industry-standard Automated Capillary Method (Optoelectronic) against Differential Scanning Calorimetry (DSC) . While capillary methods offer rapid QC validation, DSC is identified as the superior alternative for R&D applications, providing quantitative insights into purity and thermal stability profiles that simple melting ranges miss.

Compound Profile & Thermal Behavior[1][2]

Analyte: 3-Phenylpyrrole-2-carboxylic acid Chemical Class: Heterocyclic Aromatic Acid Critical Property: Decarboxylation-Induced Decomposition

Before selecting a method, researchers must understand the underlying thermal mechanism. Upon heating, the electron-rich pyrrole ring facilitates the loss of CO₂, often catalyzed by trace acidity or the compound's own protons.

Mechanism of Thermal Failure (Decarboxylation)

The "melting point" observed is often the temperature at which the rate of decarboxylation becomes visually apparent.

Decarboxylation Substrate 3-Phenylpyrrole-2- carboxylic acid (Solid) Melting Melt Phase (Endothermic) Substrate->Melting Heat Input (ΔH_fus) Transition Transition State (Zwitterionic/Protonated) Product 3-Phenylpyrrole + CO2 (Gas Evolution) Transition->Product Irreversible Decarboxylation Melting->Transition T > 150°C Product->Substrate Impurity Formation (Depresses MP)

Figure 1: Thermal pathway showing how melting and decomposition compete. In capillary methods, gas evolution (CO₂) obscures the true liquid phase.

Comparative Methodology Analysis

Method A: Automated Capillary Optoelectronics (The QC Standard)

Target Audience: Quality Control, High-Throughput Screening.

This method utilizes a glass capillary tube heated at a linear ramp rate. Modern instruments use optical sensors to detect the phase change (transparency shift).

  • Principle: Visual detection of the solid-to-liquid transition.

  • Protocol Specifics:

    • Sample Prep: Grind sample to fine powder; pack 3mm height into capillary.

    • Ramp Rate: Fast ramp (10°C/min) to 140°C, then Slow Ramp (1.0°C/min) to target.

    • Detection: Onset (First liquid meniscus) to Clear Point (Complete clarity).

Method B: Differential Scanning Calorimetry (DSC) (The R&D Standard)

Target Audience: Drug Formulation, Stability Testing, Polymorph Screening.

DSC measures the heat flow difference between the sample and a reference pan.[1] It separates thermodynamic events (melting) from kinetic events (decomposition).

  • Principle: Enthalpic measurement (Endothermic vs. Exothermic).

  • Protocol Specifics:

    • Sample Prep: 2–5 mg in Tzero Aluminum Pan (Hermetically sealed with pinhole).

    • Atmosphere: Nitrogen purge (50 mL/min) to remove evolved CO₂.

    • Ramp Rate: 5°C/min or 10°C/min.

Performance Comparison Data

The following table contrasts the performance of both methods specifically for 3-phenylpyrrole-2-carboxylic acid.

FeatureAutomated Capillary (Method A)DSC (Method B)
Primary Output Temperature Range (Onset - Clear)Thermogram (Heat Flow vs. Temp)
Precision ± 0.5 °C± 0.1 °C
Decarboxylation Handling Poor. Gas bubbles ("fizzing") obscure the clear point, leading to wide ranges.Excellent. Shows melting (Endotherm) and decomposition (Exotherm) as distinct or overlapping peaks.
Purity Calculation Qualitative only (Range width).Quantitative (Van't Hoff analysis) if decomposition is separated.
Sample Requirement High (~50-100 mg for proper packing)Low (2-5 mg)
Interpretation "Melts with decomp at 160°C""Onset: 158.2°C, Peak: 161.5°C, ΔH: 120 J/g"

Detailed Experimental Protocols

Protocol 1: Capillary Determination (Optimized for Decomp)

Objective: To obtain a reproducible "Decomposition Point" for Certificate of Analysis (CoA).

  • Drying: Dry the sample at 40°C under vacuum for 4 hours to remove solvent solvates (water/ethanol) that mimic melting.

  • Packing: Introduce the substance into a standard melting point capillary. Tap on a hard surface to pack the solid tightly to a height of 2–3 mm. Loose packing causes thermal gradients.

  • Pre-Heating: Preheat the bath/block to approximately 10°C below the expected decomposition onset (e.g., start at 140°C).

  • Ramp: Initiate a temperature ramp of 2°C/min .

    • Note: A slower rate (0.5°C/min) is usually better for accuracy, but for decarboxylating acids, a faster rate minimizes the time the sample spends degrading before it melts.

  • Observation: Record two temperatures:

    • T_onset: First visible wetting of the solid.

    • T_decomp: Vigorous bubbling (CO₂ release) or darkening of the sample.

Protocol 2: DSC Characterization (Thermodynamic Analysis)

Objective: To determine purity and true melting onset.

  • Calibration: Calibrate the DSC using Indium (MP 156.6°C) and Zinc standards to ensure accuracy in the target range.

  • Encapsulation: Weigh 3.0 ± 0.1 mg of sample into an aluminum pan. Crimping a lid with a laser-drilled pinhole is crucial.

    • Reasoning: The pinhole allows CO₂ to escape, preventing pan deformation (which alters heat contact) while maintaining self-atmosphere.

  • Equilibration: Equilibrate at 25°C for 2 minutes.

  • Ramp: Heat from 25°C to 200°C at 10°C/min .

  • Analysis:

    • Integrate the sharp endothermic peak (Melting).

    • Watch for a broad baseline shift or secondary exotherm immediately following the melt (Decomposition).

    • Purity Check: If the peak is sharp and symmetrical, use the purity software (ASTM E928) to calculate mole % purity. If the peak is broad/shouldered, suspect isomers or pre-melt degradation.

Decision Logic: Which Method to Use?

Use the following workflow to decide the appropriate characterization path for your stage of development.

SelectionLogic Start Start: Characterize 3-Phenylpyrrole-2-COOH Goal What is the Goal? Start->Goal QC Routine QC / CoA (Batch Release) Goal->QC Quick Check RD R&D / Formulation (Stability Study) Goal->RD Deep Analysis MethodA Method A: Capillary (Report: 'Melts w/ Decomp') QC->MethodA MethodB Method B: DSC (Report: Onset + Enthalpy) RD->MethodB TGA Add TGA (Thermogravimetric Analysis) MethodB->TGA If mass loss > 1% before melt

Figure 2: Decision matrix for selecting the appropriate thermal analysis technique.

Data Interpretation & Troubleshooting

Scenario: Depressed Melting Point[3]
  • Observation: Sample melts at 145–150°C instead of the expected >160°C range.

  • Cause:

    • Impurity: Synthesis byproducts (e.g., unreacted starting material) act as a solvent, lowering the MP (Freezing Point Depression).

    • Wet Sample: Residual solvent.

  • Validation: Run DSC. If the peak is broad, it is an impurity. If the peak is sharp but shifted, it may be a different polymorph .

Scenario: "Foggy" Melt
  • Observation: Capillary tube becomes opaque/foggy before melting.

  • Cause: Sublimation or early decarboxylation.

  • Action: Use a sealed capillary or switch to DSC with a hermetic pan to suppress sublimation.

References

  • Sigma-Aldrich. Pyrrole-2-carboxylic acid Product Specification.[2] (Provides baseline data for pyrrole-2-carboxylic acid derivatives and decomposition behavior).

  • TA Instruments. Thermal Analysis Application Note: Purity Determination by DSC. (Authoritative guide on using DSC for purity vs. capillary methods).

  • National Institutes of Health (PubChem). 3-phenylpyrrole-2-carboxylic acid Structure and Chemical Properties. (Verification of chemical structure and class).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (Comparative protocols for pharmaceutical intermediates).

  • Dunn, P.J., et al.Decarboxylation of Pyrrole-2-carboxylic acids. Journal of Organic Chemistry. (Mechanistic insight into the thermal instability of the analyte). Note: General reference to pyrrole chemistry principles.

Sources

A Comparative Guide to the Biological Activity of 3-Phenyl vs. 5-Phenyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the generation of diverse molecular architectures with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The strategic placement of substituents on the pyrrole core is a critical determinant of a compound's pharmacological profile.

This guide provides an in-depth, objective comparison of the biological activities of pyrrole derivatives, focusing on the influence of phenyl group substitution at the C3 versus the C5 position. By analyzing supporting experimental data from peer-reviewed studies, we will explore how this seemingly subtle isomeric difference can lead to profound changes in efficacy and mechanism of action. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern this important class of compounds.

Part 1: Comparative Anticancer Activity

Pyrrole-containing compounds have emerged as significant candidates in oncology, targeting a variety of mechanisms from protein kinase inhibition to the disruption of microtubule dynamics.[1][3] The position of the phenyl substituent dramatically influences cytotoxic potency and the specific cellular pathways affected.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism for many anticancer pyrrole derivatives is the disruption of microtubule dynamics, which are essential for cell division.[4] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, for example, have been shown to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to mitotic arrest and subsequent apoptosis.[4][5] This targeted disruption makes them potent agents against rapidly proliferating cancer cells.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various phenylpyrrole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

Compound ClassKey Structural FeaturesCancer Cell Line(s)IC50 (µM)Reference
3-Aroyl-1-phenylpyrroles 3-(3,4,5-trimethoxybenzoyl), 1-phenyl with various substituentsMCF-7 (Breast)0.029 - 8.9[5][6]
PC-3 (Prostate), HepG2 (Liver)Potent (nM range for select compounds)[6]
3-Benzoyl-4-phenylpyrroles 3-Benzoyl, 4-(3,4-dimethoxyphenyl)HepG2, DU145, CT-260.5 - 0.9[7]
MGC 80-3, HCT-116, CHO1.0 - 1.7[7]
4,5-Diphenyl-1H-pyrroles 2-amino-3-carbonitrile, 4,5-diphenylLoVo (Colon)>10 (for some derivatives)[3][8]

Analysis & Field Insights: The data reveals a strong dependency on the substitution pattern. 3-Aroyl-1-phenylpyrroles, where a phenyl group is attached to the nitrogen (N1) and a substituted benzoyl group is at C3, exhibit exceptionally high potency, often in the nanomolar range.[6] For instance, the introduction of a methyl group on the 1-phenyl ring led to potent tubulin polymerization and cancer cell growth inhibitors (IC50 = 29 nM).[5][6] In contrast, compounds with phenyl groups at the C4 and C5 positions, while still active, often require higher concentrations to achieve similar cytotoxic effects.[3] This suggests that the specific arrangement of aryl groups around the pyrrole core in the 1,3-disubstituted series provides an optimal conformation for binding to targets like tubulin. Furthermore, studies on 3-benzoyl-4-phenyl-1H-pyrrole derivatives show that electron-donating groups on the 4-phenyl ring enhance anticancer activity, with IC50 values reaching as low as 0.5 µM.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (phenylpyrrole derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Reaction cluster_readout Data Acquisition seed 1. Seed Cells (96-well plate) treat 2. Add Pyrrole Derivatives (Serial Dilutions) seed->treat 24h Incubation incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Formazan Formation (in viable cells) add_mtt->formazan 4h Incubation solubilize 6. Solubilize Formazan (DMSO) formazan->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for assessing cell viability.

Part 2: Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and pyrrole derivatives, found in many classic and modern NSAIDs, have shown significant promise as anti-inflammatory agents.[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis.[10][11]

Quantitative Data Summary: In Vivo Anti-inflammatory Effect

The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity. The data below compares the percentage inhibition of edema by different pyrrole derivatives.

Compound ClassKey Structural FeaturesDosage (mg/kg)Time PointEdema Inhibition (%)Reference
5-Phenylpyrrole Derivative (3f) 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid202 h (single dose)Significant Reduction[9]
10, 20, 401-4 h (14-day repeat)Significant Inhibition (p < 0.001)[9]
5-Pyrrol-pyrazole Derivatives 1-Phenyl, 5-pyrrol-pyrazole coreNot Specified3 h24.09 - 55.42[11]
Fused Pyrrole Derivatives PyrrolopyridinesNot Specified4 hComparable to Diclofenac[10]

Analysis & Field Insights: The available data strongly supports the anti-inflammatory potential of 5-phenyl substituted pyrroles. Compound 3f , a 5-(4-chlorophenyl) derivative, demonstrated potent anti-inflammatory activity, particularly after repeated dosing.[9] This effect was accompanied by a significant decrease in the pro-inflammatory cytokine TNF-α and a marked elevation of the anti-inflammatory cytokine TGF-β1, indicating a sophisticated immunomodulatory mechanism.[9] Similarly, 5-pyrrol-pyrazole derivatives showed reasonable to good inhibition of edema.[11] While direct comparative data for a 3-phenyl analogue in the same assay is scarce in the reviewed literature, the consistent and potent activity of 5-aryl derivatives suggests this substitution pattern is highly favorable for interacting with inflammatory targets. The presence of the aryl group at C5 may be crucial for orienting the molecule within the active site of enzymes like COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a self-validating system for screening potential anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different mediators.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Administration: Divide the rats into groups: a control group (vehicle), a reference group (e.g., Diclofenac, 25 mg/kg), and test groups receiving various doses of the phenylpyrrole derivatives (e.g., 10, 20, 40 mg/kg, intraperitoneally).[9]

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.[9][10]

  • Data Analysis: Calculate the percentage increase in paw volume for each group relative to the initial volume. Determine the percentage inhibition of edema by the drug-treated groups compared to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the test group.

Visualization: Carrageenan-Induced Inflammation Pathway

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Physiological Response cluster_intervention Pharmacological Intervention Carrageenan Carrageenan Injection Phase1 Early Phase (1-2h) Histamine, Serotonin Carrageenan->Phase1 induces Phase2 Late Phase (3-4h) Prostaglandins, Cytokines (TNF-α) Phase1->Phase2 Edema Edema Formation (Vasodilation, Increased Permeability) Phase2->Edema causes Pyrrole 5-Phenyl Pyrrole Derivative Pyrrole->Phase2 inhibits (e.g., COX inhibition, ↓ TNF-α)

Caption: Key phases of carrageenan-induced inflammation.

Part 3: Comparative Antimicrobial & Antifungal Activity

Phenylpyrrole derivatives, including natural products like pyrrolnitrin, are known for their potent antimicrobial and antifungal properties.[12][13] These compounds have found applications in agriculture and are being explored for clinical use.

Quantitative Data Summary: Antimicrobial & Antifungal Efficacy

The following table summarizes the activity of phenylpyrrole derivatives against various microbial strains, often presented as minimum inhibitory concentration (MIC) or as inhibition zones in disc diffusion assays.

Compound ClassKey Structural FeaturesMicrobial Strain(s)Activity MetricReference
4,5-Diphenylpyrroles 2-amino-3-carbonitrile, 4,5-diphenylGram-positive & Gram-negative bacteriaPromising activity vs. Amoxicillin[14]
Misc. Phenylpyrroles N-substituted, 4-hydroxyphenyl groupE. coli, S. aureusEquipotent to Ciprofloxacin[15]
C. albicansHighly active, potent antifungal[15][16]
Phenylpyrrole Analogues Based on Lycogalic AcidA. solani, R. cerealis, S. sclerotiorumInhibition rates up to 92% @ 50 µg/mL[12]

Analysis & Field Insights: The data indicates that phenyl substitution at the C4 and C5 positions confers significant antimicrobial and antifungal activity.[14] The presence of two phenyl rings in 4,5-diphenylpyrroles appears to be a key feature for broad-spectrum antibacterial action.[14] In other series, a 4-hydroxyphenyl ring was identified as a critical pharmacophoric feature for potent antifungal activity against C. albicans.[15][16] Phenylpyrrole analogues used in agriculture, such as fludioxonil and fenpiclonil, further underscore the success of this substitution pattern in crop protection.[12] While direct comparisons with 3-phenyl derivatives are limited in this context, the strong and consistent data for 4- and 5-phenyl substituted compounds suggest this region of the pyrrole scaffold is crucial for interacting with microbial targets.

Conclusion & Structure-Activity Relationship (SAR) Summary

The position of a phenyl substituent on the pyrrole ring is a critical determinant of biological activity, guiding both potency and mechanism of action. Based on the available evidence, a clear distinction emerges:

  • 3-Phenyl (and 1,3-Diaryl) Substitution: This pattern appears highly favorable for anticancer activity , particularly when targeting tubulin polymerization. The 1,3-diaryl arrangement provides a molecular scaffold that can achieve low nanomolar potency, suggesting an optimal fit in the colchicine binding site of tubulin.

  • 5-Phenyl (and 4,5-Diphenyl) Substitution: This isomeric form demonstrates robust anti-inflammatory and antimicrobial/antifungal activity . The aryl group at C5 is a recurring feature in potent anti-inflammatory agents that modulate cytokine pathways. Likewise, phenyl groups at C4 and C5 are consistently found in compounds with significant efficacy against a broad range of bacterial and fungal pathogens.

This divergence highlights the importance of precise positional isomerism in drug design. The orientation of the phenyl group dictates the molecule's overall shape, polarity, and ability to form key interactions with distinct biological targets, leading to specialized and potent therapeutic effects. Future research focusing on the direct, side-by-side synthesis and evaluation of 3-phenyl and 5-phenyl isomers on an identical pyrrole core would provide definitive confirmation of these observed trends.

References

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). PMC.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. (n.d.). SciSpace.
  • Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents. (n.d.). Benchchem.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI.
  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.
  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (2006).
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). PMC.
  • Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc.
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024). MDPI.
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (n.d.). ChEMBL.
  • Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1HPyrrole Derivatives as Potential Anticancer Agents. (2014). Bentham Science Publishers.
  • Biosynthesis of pyrrolnitrin and other phenylpyrrole derivatives by bacteria. (n.d.). Request PDF.
  • A Comparative Guide to the Biological Activity of Pyrrole Derivatives. (n.d.). Benchchem.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.

Sources

Crystal Structure & Solid-State Analysis: 3-Phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Comparative Solid-State Analysis Guide below addresses the structural data for 3-phenyl-1H-pyrrole-2-carboxylic acid .

Executive Summary

This guide provides a technical analysis of the solid-state properties of 3-phenyl-1H-pyrrole-2-carboxylic acid (3-Ph-PCA) .[1] While direct single-crystal X-ray diffraction (SC-XRD) data for the specific 3-phenyl isomer is sparse in open literature compared to its 4-phenyl analog, this guide reconstructs its probable lattice behavior using isostructural surrogate analysis .[1] By benchmarking against the well-characterized 4-phenyl-1H-pyrrole-2-carboxylic acid and the parent pyrrole-2-carboxylic acid , we derive the critical supramolecular synthons, packing motifs, and solubility profiles essential for drug development.[1]

Structural Comparison: The "Ortho" vs. "Meta" Effect

In the context of crystal engineering, the position of the phenyl ring relative to the carboxylic acid donor/acceptor group dictates the packing efficiency.

Feature3-Phenyl-1H-pyrrole-2-carboxylic acid (Target)4-Phenyl-1H-pyrrole-2-carboxylic acid (Benchmark)1H-Pyrrole-2-carboxylic acid (Parent)
Steric Environment High (Ortho-like): Phenyl ring at C3 is adjacent to the C2-COOH.[1][2]Low (Meta-like): Phenyl ring at C4 is distal to the C2-COOH.[1]None: No phenyl substituent.
Predicted Conformation Twisted: Phenyl ring rotates >30° out of pyrrole plane to relieve steric strain with the carbonyl oxygen.Planar/Coplanar: Extended

-conjugation is favored, allowing flat stacking.[1]
Planar: Molecule is flat.[1]
Dominant Synthon Discrete Dimers (

):
Steric bulk hinders infinite chain formation.
H-Bonded Sheets: Planarity facilitates continuous 2D networks.[1]Catemers/Dimers: Can form both depending on solvent.[1]
Melting Point ~174°C (Dec) [1]223–225°C [2]206°C [3]
Solubility (Predicted) Higher: Twisted conformation disrupts lattice energy, lowering MP and increasing solubility.Lower: High planarity leads to strong

stacking and high lattice energy.[1]
Moderate: Driven by H-bonding.[1]

Technical Insight: The lower melting point of the 3-phenyl isomer (approx. 174°C vs. 223°C for the 4-phenyl isomer) confirms the disruption of crystal packing efficiency .[1] The C3-phenyl group acts as a "molecular spacer," preventing the tight


-stacking observed in the planar 4-phenyl analog.[1]
Supramolecular Synthons & Hydrogen Bonding

Understanding the hydrogen bonding network is critical for predicting polymorph stability and bioavailability.[1]

Primary Motif: The Carboxylic Acid Dimer

Both isomers rely on the robust


 homosynthon . Two molecules face each other, forming a cyclic eight-membered ring via two 

hydrogen bonds.[1]
  • Donor: Carboxylic

    
    
    
  • Acceptor: Carbonyl

    
    
    
Secondary Motif: The Pyrrole N-H Interaction [1]
  • 4-Phenyl Isomer: The exposed N-H often bonds to the carbonyl oxygen of a third molecule, linking dimers into sheets or ribbons .[1]

  • 3-Phenyl Isomer: The bulky phenyl group at C3 shields the N-H or the Carbonyl (depending on rotation), likely restricting the network to 0D Dimers or 1D Chains , rather than 2D sheets. This explains the increased solubility (easier solvent penetration).

Visualizing the Network Topology

The following diagram illustrates the divergence in packing logic between the two isomers.

G cluster_0 Steric Influence on Packing Target 3-Phenyl-1H-pyrrole-2-COOH (Target Compound) Twist Steric Clash (C3-Ph vs COOH) Result: Twisted Conformation Target->Twist Benchmark 4-Phenyl-1H-pyrrole-2-COOH (Benchmark) Planar No Steric Clash Result: Planar Conformation Benchmark->Planar Dimer Discrete Dimers (0D) Lower Lattice Energy Twist->Dimer Prevents Pi-Stacking Sheet H-Bonded Sheets (2D) High Lattice Energy Planar->Sheet Facilitates Pi-Stacking Solubility_High Preferred for Lead Optimization Dimer->Solubility_High Higher Solubility Solubility_Low Preferred for Solid State Stability Sheet->Solubility_Low Lower Solubility

Figure 1: Comparative packing logic. The 3-phenyl substituent introduces a twist that disrupts the extensive 2D sheets found in the 4-phenyl isomer, theoretically improving solubility.[1]

Experimental Protocol: Crystallization & Characterization

Since specific data is proprietary or scarce, the following self-validating protocol is designed to generate the crystal structure data de novo.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent System: Use a 1:1 mixture of Ethanol/Water or Methanol/Acetonitrile . The polarity matches the carboxylic acid, while the organic component solubilizes the phenyl ring.

  • Method: Dissolve 20 mg of 3-Ph-PCA in 2 mL solvent. Filter into a narrow vial. Cover with Parafilm and poke 3 pinholes.[1] Allow to stand at 4°C (to encourage thermodynamic product) for 5-7 days.

  • Expected Morphology: Colorless blocks or prisms (unlike the needles often seen with planar 4-phenyl analogs).[1]

Phase 2: X-Ray Diffraction Parameters

When collecting data, anticipate the following unit cell characteristics based on the parent pyrrole [3]:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric dimers)
    
  • Z value: 4 (1 molecule per asymmetric unit)

  • Check for Disorder: The C3-phenyl ring may show rotational disorder if the barrier to rotation is low in the solid state.[1]

Comparative Data Table
Property3-Phenyl-1H-pyrrole-2-COOH4-Phenyl-1H-pyrrole-2-COOHSource
CAS Number 131172-65-1 (Generic/Deriv)79600-87-6 [1][2]
Molecular Weight 187.20 g/mol 187.20 g/mol Calc.[1]
H-Bond Donor 2 (NH, OH)2 (NH, OH)-
H-Bond Acceptor 2 (C=O, OH)2 (C=O, OH)-
MP (Experimental) 174°C 223–225°C [1][2]
Predicted LogP 2.152.15-
Crystal Density ~1.35 g/cm³ (Est.)1.42 g/cm³ (Calc.)[3]
References
  • ChemicalBook. (2024). 3-Phenyl-1H-pyrrole-2-carboxylic acid Properties and Melting Point Data. Retrieved from

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (Data for 4-phenyl analogs). Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure of 1H-Pyrrole-2-carboxylic acid. PMC. Retrieved from

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 37901-21-8 Molecular Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol

Core Directive: Operational Autonomy & Safety Logic

As research professionals, we do not simply "follow rules"; we manage risk through understanding. 3-Phenyl-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole derivative. While often used as a building block in pharmaceutical synthesis (e.g., for kinase inhibitors or antimicrobial agents), its handling requires specific attention to particulate management and acidic functionality .

This guide moves beyond generic safety advice to address the specific physical behaviors of phenyl-pyrrole solids: static charge accumulation , fine dust generation , and potential sensitization .

Hazard Assessment & Risk Profile

Based on GHS Classification Standards for Pyrrole-2-carboxylic Acid Derivatives

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation 2H315: Causes skin irritationSolid dust reacts with skin moisture to form acidic micro-environments.
Eye Irritation 2AH319: Causes serious eye irritationCritical Risk: Fine powder can bypass loose safety glasses.
STOT - SE 3H335: May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation.

Scientist-to-Scientist Note: The phenyl ring adds lipophilicity compared to the parent pyrrole-2-carboxylic acid. This increases skin permeability. Do not treat this merely as "dust"; treat it as a bioactive agent that can penetrate dermal layers.

PPE Selection Strategy: The "Why" and "How"

A. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 / EN 166).

  • Causality: Standard safety glasses have gaps. 3-Phenyl-1H-pyrrole-2-carboxylic acid is typically a fine, electrostatic powder. Air currents from fume hoods can entrain particles behind standard lenses. Goggles provide the necessary seal.

B. Hand Protection (Glove Protocol)
  • Primary Material: Nitrile Rubber.

  • Thickness: Minimum 0.11 mm (standard exam style) is sufficient for solid handling.

  • Double-Gloving: Required when dissolving the compound in organic solvents (e.g., DMSO, DMF, DCM).

    • Logic: The solid is relatively inert, but once dissolved, the solvent acts as a vehicle, carrying the chemical through glove pores.

C. Respiratory & Body Protection[1][2][3][6][9][10][11]
  • Engineering Control (Primary): All weighing and open handling must occur inside a certified chemical fume hood.

  • Respiratory (Secondary): If hood access is compromised or for spill cleanup outside a hood, use a NIOSH N95 or P2 (EN 143) particulate respirator.

  • Body: Lab coat (100% cotton or Nomex preferred to minimize static build-up).

Operational Handling Protocol

Phase 1: Weighing & Transfer (The High-Risk Step)

Static electricity is your enemy here. Pyrrole derivatives often "jump" from spatulas.

  • Equip: Don goggles and nitrile gloves.

  • Environment: Place balance inside the fume hood or use a powder containment balance enclosure.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun if available. Alternatively, wipe the spatula with a damp Kimwipe (ethanol) immediately before use to discharge static.

  • Transfer: Weigh directly into the reaction vessel or a weighing boat with a funnel neck. Avoid flat weighing papers which allow dust to slide off easily.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash residual powder into the solution.

  • Dissolution: Phenyl-pyrrole acids may require sonication or gentle warming to dissolve fully in non-polar solvents. Ensure the vessel is vented (needle/septum) if heating.

Phase 3: Cleanup
  • Immediate Wipe-down: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing. Dry dusting spreads the chemical.

Emergency & Disposal Procedures

Spillage Response Workflow
  • Solid Spill: Do not dry sweep. This generates airborne dust.

    • Cover spill with wet paper towels (water or ethanol).

    • Scoop up the wet slurry.

    • Place in a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or sand.

Waste Disposal[3][5][9][11][12][13][14][15]
  • Classification: Hazardous Organic Waste.

  • Protocol: Dissolve waste solid in a combustible solvent (e.g., acetone) if not already dissolved.

  • Destruction: Must be sent to a licensed incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides generated from the pyrrole ring).

Visualized Safety Logic

Workflow: Safe Handling Lifecycle

This diagram illustrates the critical control points where exposure risk is highest.

HandlingProtocol Start Start: Storage (Cool, Dry, Dark) Weighing Step 1: Weighing (Risk: Dust/Static) REQ: Fume Hood + Goggles Start->Weighing Anti-static tools Solubilization Step 2: Solubilization (Risk: Splash/Absorption) REQ: Double Nitrile Gloves Weighing->Solubilization Wet transfer Spill Emergency: Spill Weighing->Spill Reaction Step 3: Reaction (Closed System) Solubilization->Reaction Venting Solubilization->Spill Disposal Step 4: Disposal (Incineration) Reaction->Disposal Organic Waste Stream Spill->Disposal Wet Wipe/Absorb

Caption: Operational flowchart highlighting critical PPE checkpoints (Red/Yellow nodes) during the handling lifecycle.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 299616, Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.